Ethanol-2-13C
CAS No.: 14770-41-3
Cat. No.: VC20969672
Molecular Formula: C2H6O
Molecular Weight: 47.061 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14770-41-3 |
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Molecular Formula | C2H6O |
Molecular Weight | 47.061 g/mol |
IUPAC Name | (213C)ethanol |
Standard InChI | InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1 |
Standard InChI Key | LFQSCWFLJHTTHZ-OUBTZVSYSA-N |
Isomeric SMILES | [13CH3]CO |
SMILES | CCO |
Canonical SMILES | CCO |
Physical and Chemical Properties
Ethanol-2-13C maintains the same functional properties as conventional ethanol but with the key difference of containing a Carbon-13 isotope at the second carbon position. This isotopic substitution provides specific analytical advantages while preserving the compound's chemical behavior.
The physical and chemical properties of Ethanol-2-13C are summarized in the following table:
Hazard Profile
Ethanol-2-13C shares the same hazard classification as conventional ethanol. It is classified as highly flammable and can cause irritation to skin and eyes. The safety profile includes:
Synthesis Methods
Several synthetic routes exist for producing Ethanol-2-13C, with particular focus on ensuring specific labeling at the second carbon position. One notable approach involves the reaction of dimethyl ether with isotopically labeled carbon dioxide (¹³CO₂) and hydrogen.
Synthesis via ¹³CO₂ Incorporation
Research has demonstrated that Ethanol-2-13C can be synthesized through the reaction of dimethyl ether with ¹³CO₂ and H₂. This procedure allows for precise incorporation of the Carbon-13 isotope at the methylene position. The reaction can be represented as:
CH₃OCH₃ + ¹³CO₂ + 3H₂ → CH₃-¹³CH₂-OH + H₂O
This synthetic pathway is particularly valuable because it enables selective labeling of just the methylene carbon in the ethanol molecule . The reaction mechanism involves:
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Initial activation of the dimethyl ether substrate
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Incorporation of the carbon from ¹³CO₂ specifically at the methylene position
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Reduction with hydrogen to form the labeled ethanol product
The successful incorporation of ¹³C specifically at the methylene position has been confirmed through detailed spectroscopic analysis, with NMR studies showing characteristic coupling patterns that verify the structure .
Spectroscopic Characteristics
The unique isotopic labeling in Ethanol-2-13C produces distinctive spectroscopic signatures that are essential to its utility in research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In standard ¹³C NMR analysis, ethanol produces two peaks corresponding to its two carbon environments: the methyl (CH₃) and methylene (CH₂OH) groups. For Ethanol-2-13C, the spectrum shows several distinctive features:
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The signal for the methylene carbon (CH₂OH) is significantly enhanced due to the enriched ¹³C content at this position
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Coupling between the ¹³C-labeled methylene carbon and adjacent atoms creates characteristic splitting patterns
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The coupling constant (¹J𝐂𝐂) between the labeled carbon and adjacent carbon is approximately 37 Hz
The ¹H NMR spectrum also exhibits unique characteristics due to the presence of the ¹³C label: -
The proton signals of the methylene group (-CH₂-) split into multiple peaks due to coupling with the ¹³C atom
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This splitting pattern serves as clear evidence of successful ¹³C incorporation at the desired position
These spectroscopic features allow researchers to easily distinguish Ethanol-2-13C from regular ethanol and track its presence in complex mixtures .
Mass Spectrometry
In mass spectrometric analysis, Ethanol-2-13C produces distinctive fragmentation patterns. The molecular ion and fragment ions show mass shifts corresponding to the presence of the heavier Carbon-13 isotope, enabling precise tracking in metabolic and reaction studies .
Applications in Research
Ethanol-2-13C has diverse applications across several scientific disciplines, leveraging its unique isotopic properties to provide insights into various processes and systems.
Metabolic Tracer Studies
One of the primary applications of Ethanol-2-13C is in metabolic research, where the labeled compound serves as a tracer to track carbon atoms through metabolic pathways. By monitoring the fate of the labeled carbon, researchers can:
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Map the metabolic pathways of ethanol in various biological systems
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Identify metabolic intermediates and products
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Determine the rates of specific metabolic reactions
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Study differences in metabolism between individuals or species
These applications are particularly valuable in toxicology, pharmacology, and nutrition research where understanding ethanol metabolism is crucial .
Intramolecular Isotope Analysis
Ethanol-2-13C serves as an important reference standard for methods determining intramolecular isotope distribution. Research has demonstrated that when ethanol undergoes controlled pyrolysis, specific fragments are produced that retain the isotopic signature of their original carbon positions:
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The CO fragment derives exclusively from the methylene carbon (CH₂OH)
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The CH₄ fragment originates solely from the methyl carbon (CH₃)
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The C₂H₄ fragment retains information about both carbon positions
This selective fragmentation enables highly precise determination of position-specific isotope ratios in ethanol molecules. Studies have shown that these measurements can be achieved with standard deviations below 0.4‰, making them valuable for authentication and origin determination of alcoholic beverages .
NMR Method Development
The enhanced NMR signal provided by the ¹³C-labeled position makes Ethanol-2-13C valuable for developing and optimizing NMR methodologies. Researchers use this compound to:
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Calibrate NMR instruments
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Develop new pulse sequences
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Test the sensitivity and resolution of NMR methods
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Serve as an internal standard for quantitative NMR applications
Analytical Methodologies
Several specialized analytical approaches have been developed to leverage the unique properties of Ethanol-2-13C in research applications.
Combined HS-SPME with Pyrolysis-IRMS
A sophisticated method combining headspace solid phase microextraction (HS-SPME) with an online pyrolysis system coupled to isotope ratio mass spectrometry (IRMS) has been developed specifically for analyzing the intramolecular ¹³C isotope composition of ethanol. This method enables:
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Precise determination of position-specific isotope ratios
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High reproducibility (standard deviation <0.4‰)
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Relatively short experimental time (approximately 30 minutes)
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Simplified sample preparation procedures
The method works by extracting ethanol from aqueous solutions, followed by controlled pyrolysis to generate specific fragments (CO, CH₄, C₂H₄) whose isotopic compositions can be measured directly. These measurements allow researchers to back-calculate the original isotopic signatures of specific carbon positions in the ethanol molecule .
¹³C Decoupling Techniques
Advanced NMR techniques utilizing ¹³C decoupling with reverse DEPT (Distortionless Enhancement by Polarization Transfer) polarization-transfer pulse sequences have been developed for studying the metabolism of Ethanol-2-13C. These methods allow for:
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Enhanced sensitivity in detecting metabolic products
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Clear distinction between differently labeled carbon positions
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Improved signal-to-noise ratios in complex biological samples
These specialized analytical techniques have expanded the utility of Ethanol-2-13C in metabolic research and other applications requiring high precision isotope analysis .
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